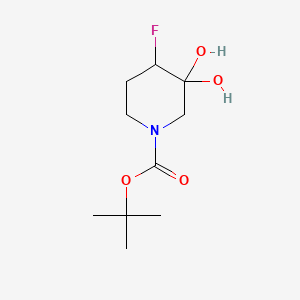
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a fluorine atom, and two hydroxyl groups on the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and fluorinating agents.
Fluorination: The piperidine ring is fluorinated using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Oxidation Reactions
The vicinal diol structure enables oxidation to ketone derivatives under controlled conditions.
Mechanistic Insight : Dess-Martin periodinane selectively oxidizes secondary alcohols to ketones via a two-electron oxidation mechanism, preserving the fluorine substituent .
Nucleophilic Substitution Reactions
The fluorine atom at C4 participates in nucleophilic displacement under basic conditions.
Key Observation : Reactions proceed via deprotonation of the hydroxyl group, generating an alkoxide intermediate that attacks electrophilic substrates .
Ester Hydrolysis and Deprotection
The tert-butyl carbamate group can be cleaved under acidic conditions.
Yield Optimization : TFA-mediated deprotection achieves >90% conversion in 16 hours at RT .
Ring-Opening and Cross-Coupling
The piperidine ring undergoes functionalization in catalytic systems.
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Heck Coupling | Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>, aryl halides | Aryl-piperidine hybrids | |
| Suzuki-Miyaura | Pd(dppf)Cl<sub>2</sub>, boronic acids | Biaryl-piperidine derivatives |
Catalytic Efficiency : Pd-based catalysts show superior activity for C–N and C–C bond formation.
Functional Group Interconversion
The hydroxyl groups participate in esterification and etherification.
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride/pyridine | 3,3-Diacetate derivative | 82% | |
| Silylation | TBSCl/imidazole, DMF | tert-Butyldimethylsilyl (TBS) ether | 78% |
科学研究应用
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
生物活性
Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (CAS No. 2468620-82-6) is a piperidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butyl ester group, a fluorine atom at the 4-position, and two hydroxyl groups at the 3-position of the piperidine ring. Its unique structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.
- Molecular Formula : C₁₀H₁₈FNO₄
- Molecular Weight : 235.25 g/mol
- CAS Number : 2468620-82-6
Research indicates that this compound may modulate enzyme activity or receptor function due to the presence of hydroxyl and fluorine groups, which enhance its binding affinity to various biological targets. This interaction can lead to either inhibition or activation of specific biological pathways, crucial for therapeutic applications.
Enzyme Interaction
The compound has been shown to interact with specific enzymes, potentially altering their activity. This interaction is significant for understanding its mechanism of action and therapeutic potential.
Receptor Binding
Studies suggest that this compound can bind to various receptors, influencing physiological processes. The binding affinity and specificity of this compound are critical factors in its pharmacological profile.
Pharmacological Studies
- In Vitro Studies : Initial studies have demonstrated that this compound exhibits significant biological activity in vitro, particularly in modulating enzyme activities related to metabolic pathways.
- Animal Models : Further research involving animal models is necessary to evaluate the compound's efficacy and safety profile in vivo.
Comparative Analysis with Similar Compounds
The following table summarizes compounds with structural similarities to this compound:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | 0.92 |
| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1209780-71-1 | 0.92 |
| Cis-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 2055223-76-0 | 0.88 |
| Trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 955028-82-7 | 0.88 |
| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 934536-10-4 | 0.88 |
These compounds share similar piperidine structures but differ in functional groups and stereochemistry, which may lead to varied biological effects.
属性
分子式 |
C10H18FNO4 |
|---|---|
分子量 |
235.25 g/mol |
IUPAC 名称 |
tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3 |
InChI 键 |
DQSYEHRTNSYNFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















